molecular formula C10H10BrFO B8451877 1-(4-Bromo-3-fluorophenyl)-1-butanone CAS No. 343564-57-8

1-(4-Bromo-3-fluorophenyl)-1-butanone

Cat. No. B8451877
M. Wt: 245.09 g/mol
InChI Key: HWQXDKZINGHYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-fluorophenyl)-1-butanone is a useful research compound. Its molecular formula is C10H10BrFO and its molecular weight is 245.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-3-fluorophenyl)-1-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3-fluorophenyl)-1-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

343564-57-8

Product Name

1-(4-Bromo-3-fluorophenyl)-1-butanone

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)butan-1-one

InChI

InChI=1S/C10H10BrFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3

InChI Key

HWQXDKZINGHYPO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide (3.0 g, 12.19 mmol) in tetrahydrofuran (35 ml) was added 2M n-propylmagnesium bromide (12.2 ml, 24.38 mmol) dropwise under nitrogen at 0° C. The reaction mixture was stirred at room temperature for 2 h. This was quenched by sat. ammonium chloride and stirred at rt for 30 min. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The extracts was dried (MgSO4) and concentrated. This was purified on silica gel eluting with ethyl acetate/hexane (1:10) to afford 2.44 g (81.7%) of the titled compound as a slight yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
81.7%

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